molecular formula C11H10Br2N2O B1268589 4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one CAS No. 5767-66-8

4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one

Cat. No. B1268589
CAS RN: 5767-66-8
M. Wt: 346.02 g/mol
InChI Key: LSYYOEDKPVQNSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolone derivatives, including compounds similar to 4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one, often involves the reaction of 1-phenyl-3-methyl-4-bromopyrazol-5-one with different reagents. For instance, compounds can be synthesized by reactions involving bromophenyl derivatives and specific conditions to introduce the bromomethyl group at the appropriate position on the pyrazolone ring (Zhang, Yong, Li, Jin-zhou, & Heng-Qiang, 2008). Directed lithiation methods have also been used for the regioselective introduction of substituents on the pyrazolone ring, allowing for the synthesis of vicinally disubstituted pyrazoles (G. Heinisch, W. Holzer, & S. Pock, 1990).

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives, including 4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one, can be characterized by various spectroscopic techniques such as NMR, IR, and X-ray crystallography. Structural analysis of similar compounds has shown that they can exist in different tautomeric forms, with the distribution of these forms depending on the specific substituents and the solvent system used (F. Aguilar‐Parrilla et al., 1992).

Chemical Reactions and Properties

Pyrazolone derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, due to the presence of reactive bromo and methyl groups. These reactions can be exploited to synthesize a wide range of compounds with potential applications in materials science, pharmaceuticals, and organic synthesis (H. Garg & P. Singh, 1970).

Physical Properties Analysis

The physical properties of 4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one, such as melting point, solubility, and crystalline structure, can be significantly influenced by its bromo and methyl substituents. X-ray crystallography studies provide insights into the crystalline structures of similar compounds, revealing how intermolecular interactions, such as hydrogen bonding, affect their physical properties (Kuppuswamy Arumugam et al., 2011).

Chemical Properties Analysis

The chemical properties of pyrazolone derivatives are largely defined by their functional groups. The bromomethyl and phenyl groups in 4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one contribute to its reactivity, enabling a range of chemical transformations. Studies on similar compounds highlight the role of these groups in determining the compound's reactivity towards nucleophiles, electrophiles, and various reagents (A. S. Burlov et al., 2020).

Scientific Research Applications

Tautomerism Studies

4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one and related compounds have been examined in the context of tautomerism. The study of 3(5)-phenyl- and 5(3)-methyl-3(5)-phenylpyrazoles using multinuclear NMR spectroscopy and X-ray crystallography revealed insights into tautomeric equilibrium constants and the existence of these compounds in various forms (Aguilar‐Parrilla et al., 1992).

Structural Studies in Organic Chemistry

Research has focused on the structural reassignment of derivatives of 4-bromo-3-methyl-1-phenylpyrazol-5-one. X-ray crystal structure determination was used to clarify the structure of the major product from the reaction of this compound with ethyl cyanoacetate (Burgess & Steel, 2006).

Fluorescent Dye Synthesis

The compound has been used in the synthesis of fluorescent dyes. The study involving the condensation reaction of related dicyanopyrazines with bromo compounds led to the development of new fluorescent styryl dyes, contributing to the field of material science (Jaung et al., 1998).

Antimicrobial Activity Research

4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one derivatives have been synthesized for their potential antimicrobial properties. Compounds like 4-acetyl-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole showed inhibitory effects against pathogenic yeast and mould, suggesting their application in developing new therapeutic agents (Farag et al., 2008).

Heterocyclic Chemistry

4-Bromo-3-methyl-1-phenylpyrazol-5-ylhydrazonyl chlorides, closely related to the compound , were synthesized for further research in heterocyclic chemistry. These compounds were used to create new heterocyclic derivatives, expanding the scope of chemical synthesis (Elnagdi et al., 1980).

Safety And Hazards

The safety and hazards associated with brominated pyrazoles would depend on the specific compound. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of these chemicals .

Future Directions

Future research on brominated pyrazoles could involve the development of new synthetic methods, exploration of their biological activity, and investigation of their physical and chemical properties .

properties

IUPAC Name

4-bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2N2O/c1-14-9(7-12)10(13)11(16)15(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYYOEDKPVQNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348671
Record name SBB061816
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one

CAS RN

5767-66-8
Record name SBB061816
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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